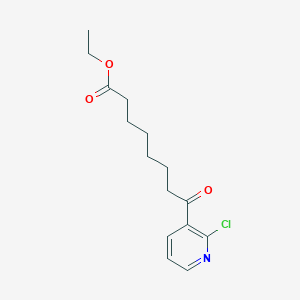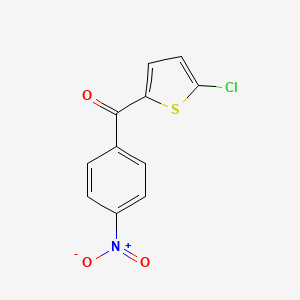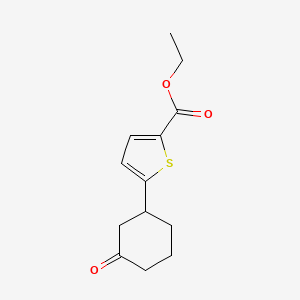
1-Ethylpentyl 2-pyridyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpentyl 2-pyridyl ketone is an organic compound with the molecular formula C13H19NO. It is a member of the 2-pyridyl ketone family, which are known for their presence in bioactive molecules and natural products. These compounds are often used as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands in asymmetric catalysis .
Wirkmechanismus
Target of Action
2-Pyridyl ketones are crucial pharmacophore groups and usually serve as privileged structures in medicinal chemistry . They widely appear in bioactive molecules and natural products . .
Mode of Action
2-pyridyl ketones are known to be employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
Result of Action
2-pyridyl ketones are known to be crucial pharmacophore groups in medicinal chemistry .
Vorbereitungsmethoden
1-Ethylpentyl 2-pyridyl ketone can be synthesized through the coupling of 2-lithiopyridine with commercially available esters. This reaction typically occurs in a nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate . The process involves Br/Li exchange to form 2-lithiopyridine, which then reacts with the ester to yield the desired ketone. This method is rapid, reliable, and cost-efficient, making it suitable for both laboratory and industrial production .
Analyse Chemischer Reaktionen
1-Ethylpentyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-Ethylpentyl 2-pyridyl ketone has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing chiral ligands used in asymmetric catalysis.
Biology: The compound is used in the study of bioactive molecules and their interactions.
Industry: The compound is used in the production of agrochemicals and functional materials.
Vergleich Mit ähnlichen Verbindungen
1-Ethylpentyl 2-pyridyl ketone can be compared with other 2-pyridyl ketones, such as methyl 2-pyridyl ketone and phenyl-2-pyridyl ketone. While all these compounds share the pyridyl ketone structure, this compound is unique due to its specific alkyl chain, which can influence its reactivity and applications. Similar compounds include:
- Methyl 2-pyridyl ketone
- Phenyl-2-pyridyl ketone
- 2-Pyridyl ketone Schiff bases
These comparisons highlight the versatility and unique properties of this compound in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
2-ethyl-1-pyridin-2-ylhexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-5-8-11(4-2)13(15)12-9-6-7-10-14-12/h6-7,9-11H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAXEQBNVASDRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641995 |
Source


|
| Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-70-9 |
Source


|
| Record name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














